molecular formula C14H12Cl2FN3O B7554763 5-chloro-N-(4-chloro-2-fluorophenyl)-6-(ethylamino)pyridine-3-carboxamide

5-chloro-N-(4-chloro-2-fluorophenyl)-6-(ethylamino)pyridine-3-carboxamide

Cat. No. B7554763
M. Wt: 328.2 g/mol
InChI Key: IBCRQIBIMAAPPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-N-(4-chloro-2-fluorophenyl)-6-(ethylamino)pyridine-3-carboxamide, also known as PF-06463922, is a small molecule inhibitor that targets the protein kinase BRAF. BRAF is a key player in the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and survival. Aberrant activation of the MAPK pathway, particularly through mutations in BRAF, is a common feature of many cancers. Therefore, PF-06463922 has potential as an anti-cancer drug.

Mechanism of Action

5-chloro-N-(4-chloro-2-fluorophenyl)-6-(ethylamino)pyridine-3-carboxamide is a selective inhibitor of BRAF. It binds to the ATP-binding site of the kinase domain, preventing the phosphorylation and activation of downstream targets in the MAPK pathway. This leads to a reduction in cell proliferation and an increase in apoptosis in cancer cells with BRAF mutations.
Biochemical and physiological effects:
5-chloro-N-(4-chloro-2-fluorophenyl)-6-(ethylamino)pyridine-3-carboxamide has been shown to have potent and selective inhibitory activity against BRAF in cancer cells with BRAF mutations. In addition, 5-chloro-N-(4-chloro-2-fluorophenyl)-6-(ethylamino)pyridine-3-carboxamide has been shown to have good pharmacokinetic properties in preclinical studies, with high oral bioavailability and good tissue penetration. However, the effects of 5-chloro-N-(4-chloro-2-fluorophenyl)-6-(ethylamino)pyridine-3-carboxamide on normal cells and tissues are not well understood.

Advantages and Limitations for Lab Experiments

One advantage of 5-chloro-N-(4-chloro-2-fluorophenyl)-6-(ethylamino)pyridine-3-carboxamide is its selectivity for BRAF. This allows for specific targeting of cancer cells with BRAF mutations, while sparing normal cells with wild-type BRAF. However, one limitation of 5-chloro-N-(4-chloro-2-fluorophenyl)-6-(ethylamino)pyridine-3-carboxamide is its potential for off-target effects, particularly on other kinases in the MAPK pathway. In addition, the effects of 5-chloro-N-(4-chloro-2-fluorophenyl)-6-(ethylamino)pyridine-3-carboxamide on normal cells and tissues need to be further investigated.

Future Directions

There are several potential future directions for research on 5-chloro-N-(4-chloro-2-fluorophenyl)-6-(ethylamino)pyridine-3-carboxamide. One area of interest is the development of combination therapies that target multiple components of the MAPK pathway. Another area of interest is the investigation of 5-chloro-N-(4-chloro-2-fluorophenyl)-6-(ethylamino)pyridine-3-carboxamide in combination with other targeted therapies, such as immune checkpoint inhibitors. Finally, the effects of 5-chloro-N-(4-chloro-2-fluorophenyl)-6-(ethylamino)pyridine-3-carboxamide on normal cells and tissues need to be further investigated in order to better understand its potential as an anti-cancer drug.

Synthesis Methods

5-chloro-N-(4-chloro-2-fluorophenyl)-6-(ethylamino)pyridine-3-carboxamide can be synthesized through a multi-step process that involves the coupling of various chemical intermediates. The synthesis starts with the preparation of 5-chloro-2-fluoropyridine-3-carboxylic acid, which is then converted to the corresponding acid chloride. This intermediate is then reacted with 4-chloro-2-fluoroaniline to form the amide linkage. The resulting compound is then further reacted with ethylamine to introduce the ethylamino group. Finally, the 5-chloro substituent is introduced through a substitution reaction with thionyl chloride.

Scientific Research Applications

5-chloro-N-(4-chloro-2-fluorophenyl)-6-(ethylamino)pyridine-3-carboxamide has been extensively studied in preclinical models of cancer. In vitro studies have shown that 5-chloro-N-(4-chloro-2-fluorophenyl)-6-(ethylamino)pyridine-3-carboxamide inhibits the growth of cancer cells with BRAF mutations, but has little effect on cells with wild-type BRAF. In vivo studies have demonstrated that 5-chloro-N-(4-chloro-2-fluorophenyl)-6-(ethylamino)pyridine-3-carboxamide can inhibit tumor growth in mouse xenograft models of BRAF-mutant cancers, including melanoma and colorectal cancer.

properties

IUPAC Name

5-chloro-N-(4-chloro-2-fluorophenyl)-6-(ethylamino)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2FN3O/c1-2-18-13-10(16)5-8(7-19-13)14(21)20-12-4-3-9(15)6-11(12)17/h3-7H,2H2,1H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBCRQIBIMAAPPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C=C(C=N1)C(=O)NC2=C(C=C(C=C2)Cl)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-(4-chloro-2-fluorophenyl)-6-(ethylamino)pyridine-3-carboxamide

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